1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Overview
Description
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with the molecular formula C17H17N5O2 . This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps. One common synthetic route includes the condensation of appropriate purine derivatives with phenylethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar compounds to 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives such as:
- 1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-ethyl-1,3-dimethyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-11-24-18(26)16-17(22(3)20(24)27)21-19-23(14(2)13-25(16)19)12-10-15-8-6-5-7-9-15/h5-9,13H,4,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVQLOCJTYPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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